molecular formula C12H14F3NO B13904907 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol

1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol

Cat. No.: B13904907
M. Wt: 245.24 g/mol
InChI Key: MEEQKBPIORDVBH-UHFFFAOYSA-N
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Description

1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol is a chemical compound with the molecular formula C12H14F3NO. It is characterized by the presence of a cyclobutanol ring, an amino group, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol typically involves the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclobutanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

1-[amino-[4-(trifluoromethyl)phenyl]methyl]cyclobutan-1-ol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-4-2-8(3-5-9)10(16)11(17)6-1-7-11/h2-5,10,17H,1,6-7,16H2

InChI Key

MEEQKBPIORDVBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(C2=CC=C(C=C2)C(F)(F)F)N)O

Origin of Product

United States

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